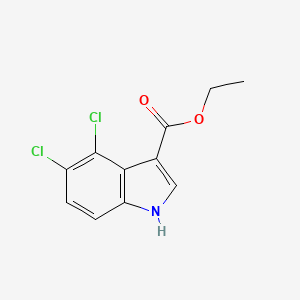

Ethyl 4,5-Dichloroindole-3-carboxylate

Description

General Significance of the Indole (B1671886) Scaffold in Organic Chemistry

The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. nih.govorganic-chemistry.orgmdpi.com It is considered a "privileged" structure due to its prevalence in a multitude of natural products, pharmaceuticals, and agrochemicals. researchgate.netmdpi.com This widespread occurrence is attributed to the indole nucleus's ability to interact with various biological receptors and enzymes. mdpi.com Prominent examples of biologically crucial molecules incorporating the indole moiety include the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone indole-3-acetic acid. nih.govbeilstein-journals.org The electron-rich nature of the indole ring system makes it reactive towards electrophilic substitution, particularly at the C3 position, which allows for diverse functionalization and the synthesis of complex molecular architectures. chemcess.com

Chemical and Synthetic Importance of Halogenated Indole Systems

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the indole scaffold significantly modifies its physicochemical and biological properties. Halogenation can enhance lipophilicity, which may improve membrane permeability, and can alter the electronic nature of the ring, influencing its reactivity and binding interactions. nih.govacs.org In medicinal chemistry, halogenated indoles are explored for a wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. researchgate.net Many halogenated indole alkaloids have been isolated from marine organisms, where bromine is a particularly common substituent, and these natural products often exhibit potent biological activity. nih.gov Furthermore, the halogen atoms serve as versatile synthetic handles, enabling further molecular elaboration through reactions such as cross-coupling, which is a powerful tool for constructing complex molecules. researchgate.net

Overview of Indole-3-carboxylate (B1236618) Derivatives in Contemporary Chemical Research

Indole-3-carboxylate derivatives, which feature an ester or carboxylic acid group at the C3 position, are a significant class of compounds in chemical research. chemimpex.com The carboxylate group is a key functional group that can be readily transformed into other functionalities, such as amides, alcohols, or aldehydes, making these compounds valuable synthetic intermediates. researchgate.net Ethyl indole-3-carboxylates, for instance, are common precursors in the synthesis of more complex indole-based targets. In the agrochemical sector, derivatives of indole-3-carboxylic acid have been investigated as potential herbicides and plant growth regulators, mimicking the action of natural auxins. beilstein-journals.orgnih.govfrontiersin.org In pharmaceutical research, this scaffold is a building block for compounds with potential therapeutic applications, including anticancer and anti-inflammatory properties. chemimpex.com

Contextualization of Ethyl 4,5-Dichloroindole-3-carboxylate within the Indole Chemical Landscape

This compound is a molecule that combines the key features of the aforementioned classes. It possesses the core indole scaffold, is halogenated on the benzene ring with two chlorine atoms at the 4- and 5-positions, and bears an ethyl carboxylate group at the synthetically versatile C3 position. The dichloro substitution pattern is expected to significantly influence the molecule's electronic properties and biological activity compared to its non-halogenated counterpart. This specific arrangement of functional groups positions this compound as a potentially valuable intermediate for the synthesis of novel, highly functionalized indole derivatives for applications in materials science, agrochemicals, and pharmaceutical development.

Properties

Molecular Formula |

C11H9Cl2NO2 |

|---|---|

Molecular Weight |

258.10 g/mol |

IUPAC Name |

ethyl 4,5-dichloro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)6-5-14-8-4-3-7(12)10(13)9(6)8/h3-5,14H,2H2,1H3 |

InChI Key |

LAGHEEBJQRNXDF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthesis and Characterization

While specific literature detailing the synthesis of Ethyl 4,5-dichloroindole-3-carboxylate is not abundant, a plausible and widely applicable synthetic route is the Fischer indole (B1671886) synthesis. wikipedia.orgalfa-chemistry.comthermofisher.com This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

A potential synthetic pathway would start with the reaction of (2,3-dichlorophenyl)hydrazine (B81661) with ethyl pyruvate (B1213749) in the presence of an acid catalyst like polyphosphoric acid (PPA) or zinc chloride. The reaction initially forms the corresponding hydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

An alternative approach could involve the synthesis of the 4,5-dichloroindole (B179347) core first, followed by functionalization at the C3 position. For example, 4,5-dichloroindole can be prepared from 2,3-dichlorobenzaldehyde (B127699) through a three-step process involving nitration, a Henry reaction, and a reductive cyclization. acs.org The resulting 4,5-dichloroindole could then be subjected to acylation at the C3 position, for instance, using ethyl oxalyl chloride, followed by appropriate transformations to yield the desired ester.

Physicochemical and Spectroscopic Properties

Direct experimental data for Ethyl 4,5-dichloroindole-3-carboxylate is limited. However, its properties can be predicted based on the known characteristics of similar halogenated indole (B1671886) esters.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₁₁H₉Cl₂NO₂ |

| Molecular Weight | 258.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be higher than non-halogenated analogs due to increased molecular weight and intermolecular forces. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone (B3395972); poorly soluble in water. |

Predicted Spectroscopic Data:

The structural features of this compound would give rise to a distinct spectroscopic signature.

| Technique | Predicted Observations |

| ¹H NMR | - A broad singlet for the N-H proton (δ ~8.0-9.0 ppm).- A singlet or narrow multiplet for the C2-H proton (δ ~7.5-8.0 ppm).- Two doublets for the aromatic C6-H and C7-H protons.- A quartet for the -OCH₂- protons of the ethyl group (δ ~4.3 ppm).- A triplet for the -CH₃ protons of the ethyl group (δ ~1.4 ppm). |

| ¹³C NMR | - A signal for the ester carbonyl carbon (δ ~165 ppm).- Signals for the aromatic and pyrrole (B145914) ring carbons in the range of δ ~100-140 ppm.- Signals for the ethyl group carbons (δ ~60 ppm for -OCH₂- and δ ~14 ppm for -CH₃). |

| IR Spectroscopy | - A stretching vibration for the N-H bond (~3300 cm⁻¹).- A strong stretching vibration for the C=O of the ester (~1700 cm⁻¹).- C-Cl stretching vibrations in the fingerprint region (~600-800 cm⁻¹).- C-H and C=C stretching vibrations for the aromatic system. |

| Mass Spectrometry | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

Reactivity and Potential Applications

Direct Esterification and Transesterification Routes

The most straightforward approach to obtaining this compound is through the esterification of the corresponding carboxylic acid.

Esterification of 4,5-Dichloroindole-3-carboxylic Acid

The direct esterification of 4,5-dichloroindole-3-carboxylic acid with ethanol (B145695) is typically achieved under acidic conditions, a classic method known as Fischer-Speier esterification. cerritos.edumasterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reversible reaction involves protonation of the carboxylic acid, followed by nucleophilic attack by ethanol. To drive the equilibrium towards the product, a large excess of ethanol is often used, and a dehydrating agent or azeotropic removal of water may be employed. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is typically carried out by heating the carboxylic acid in ethanol with a catalytic amount of the acid.

For substrates that are sensitive to strong acids and high temperatures, milder methods can be employed. The Steglich esterification, for instance, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgsynarchive.comorganic-chemistry.orgcommonorganicchemistry.com This method proceeds at room temperature and is known for its high yields and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org The reaction involves the formation of a reactive O-acylisourea intermediate from the carboxylic acid and DCC, which is then attacked by the alcohol, facilitated by DMAP. organic-chemistry.org

Catalytic Systems for Esterification of Indole-3-Carboxylic Acids

A variety of catalytic systems have been developed for the esterification of carboxylic acids, which are applicable to indole-3-carboxylic acids. These systems aim to provide milder reaction conditions and higher yields.

| Catalyst System | Reagents | General Conditions | Reference(s) |

| Fischer-Speier Esterification | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in excess Ethanol | Reflux | cerritos.edumasterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk |

| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature, aprotic solvent (e.g., CH₂Cl₂) | wikipedia.orgsynarchive.comorganic-chemistry.orgcommonorganicchemistry.com |

| Transesterification | Sodium Ethoxide (NaOEt) in Ethanol | Reflux | mdpi.com |

Transesterification offers another route, for example, by converting a methyl ester of 4,5-dichloroindole-3-carboxylic acid to the corresponding ethyl ester. This is typically achieved by heating the methyl ester in an excess of ethanol with a catalytic amount of an acid or base, such as sodium ethoxide. mdpi.com

Indole Ring Formation Strategies

The construction of the dihalo-substituted indole ring itself is a more versatile approach, allowing for the introduction of various substituents. Several classical and modern named reactions can be adapted for this purpose.

Adaptations of Fischer Indole Synthesis for Dichloroindole Precursors

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org To synthesize this compound, one would start with (2,3-dichlorophenyl)hydrazine (B81661) and ethyl pyruvate (B1213749).

The reaction proceeds by forming the corresponding phenylhydrazone, which, under acidic conditions (e.g., H₂SO₄, HCl, or Lewis acids like ZnCl₂), undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org The choice of acid catalyst and reaction conditions can influence the yield and regioselectivity of the reaction. wikipedia.org

| Precursors | Catalyst | General Conditions | Product | Reference(s) |

| (2,3-Dichlorophenyl)hydrazine, Ethyl pyruvate | Brønsted acid (e.g., H₂SO₄) or Lewis acid (e.g., ZnCl₂) | Heating | Ethyl 4,5-dichloroindole-2-carboxylate | wikipedia.orgwikipedia.org |

Note: The Fischer synthesis with ethyl pyruvate typically yields an indole-2-carboxylate (B1230498). To obtain the 3-carboxylate, a different ketoester would be required.

Madelung Synthesis and its Modifications for Halogenated Indoles

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. wikipedia.org While the classical conditions are harsh, modern modifications have expanded its scope to include more functionalized and halogenated substrates.

For the synthesis of a 4,5-dichloroindole (B179347) derivative, a potential precursor would be an N-acylated 2,3-dichloro-6-methylaniline (B1602195) derivative. The strong base, such as sodium ethoxide or potassium butoxide, deprotonates the methyl group and the amide nitrogen, facilitating an intramolecular cyclization. wikipedia.org The Smith-modified Madelung synthesis, which uses organolithium reagents with N-silylated anilines, has been shown to be applicable to anilines bearing halide groups. wikipedia.org

Modern Cyclization Reactions (e.g., Larock Indole Synthesis, Bartoli Indole Synthesis) Applied to Halogenated Anilines

Larock Indole Synthesis: This palladium-catalyzed reaction provides a powerful method for synthesizing polysubstituted indoles from o-haloanilines and alkynes. wikipedia.orgrsc.org To prepare a 4,5-dichloroindole derivative, one could potentially use a 2-iodo-3,4-dichloroaniline or a 2-bromo-3,4-dichloroaniline (B6306686) as the starting material. The reaction with a suitable alkyne, such as an ethyl propiolate derivative, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃), would lead to the desired indole. wikipedia.org The regioselectivity of the alkyne insertion is a key consideration in this synthesis.

Bartoli Indole Synthesis: The Bartoli indole synthesis is particularly useful for the preparation of 7-substituted indoles, but it can be adapted for other substitution patterns. wikipedia.orgsynarchive.com It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org To synthesize a 4,5-dichloroindole, a plausible starting material would be 1,2-dichloro-3-nitrobenzene. The reaction with three equivalents of a vinyl Grignard reagent, followed by an acidic workup, would yield the corresponding 4,5-dichloroindole. The presence of an ortho-substituent on the nitroarene is often crucial for the success of the reaction. wikipedia.org

| Synthesis Method | Key Precursors | Catalyst/Reagent | General Product Type | Reference(s) |

| Larock Indole Synthesis | o-Haloaniline (e.g., 2-iodo-3,4-dichloroaniline), Alkyne | Palladium catalyst (e.g., Pd(OAc)₂) | Polysubstituted Indole | wikipedia.orgrsc.org |

| Bartoli Indole Synthesis | o-Substituted Nitroarene (e.g., 1,2-dichloro-3-nitrobenzene) | Vinyl Grignard Reagent | Substituted Indole | wikipedia.orgsynarchive.com |

Transition Metal-Catalyzed Intramolecular Cyclizations for Indole Ring Construction

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with transition metal-catalyzed reactions offering powerful and versatile strategies. These methods often provide access to complex indole structures under mild conditions with high efficiency and functional group tolerance. For the synthesis of dihaloindole carboxylates such as this compound, intramolecular cyclization reactions starting from appropriately substituted aniline (B41778) derivatives are of significant interest.

Palladium-Catalyzed Cycloaddition Reactions

Palladium catalysis has been extensively utilized in the formation of the indole ring through various intramolecular cyclization strategies. mdpi.comnih.gov These reactions typically involve the formation of a carbon-carbon or carbon-nitrogen bond to construct the pyrrole (B145914) ring fused to the benzene core. A common approach involves the intramolecular cyclization of an ortho-haloaniline derivative bearing a suitable tethered functional group.

For the synthesis of a 4,5-dichloroindole system, a plausible palladium-catalyzed approach would involve a starting material such as a suitably protected 2,3-dichloro-6-amino-phenyl derivative. The general strategies for palladium-catalyzed indole synthesis include Heck-type cyclizations, Sonogashira coupling followed by cyclization, and Buchwald-Hartwig amination.

A hypothetical reaction pathway applying the principles of palladium-catalyzed indole synthesis to a dichloro-substituted system is presented below. The reaction conditions and outcomes are based on analogous transformations reported in the literature for other substituted indoles. acs.org

Table 1: Hypothetical Palladium-Catalyzed Intramolecular Cyclization

| Precursor | Catalyst | Ligand | Base | Solvent | Product |

| Ethyl 2-(2-amino-3,4-dichlorophenyl)-3-oxobutanoate | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene | Ethyl 4,5-dichloro-2-methylindole-3-carboxylate |

While direct palladium-catalyzed cycloaddition to form this compound is not extensively documented in readily available literature, the versatility of palladium catalysis suggests its potential applicability. The key challenges would lie in the synthesis of the requisite dichloro-substituted aniline precursor and optimizing the cyclization conditions to achieve high regioselectivity and yield.

Copper-Mediated Annulations

Copper-mediated or -catalyzed reactions have also emerged as a valuable tool for the construction of indole rings. These methods can offer a cost-effective alternative to palladium-catalyzed systems and sometimes provide complementary reactivity. Intramolecular annulation reactions, often involving an Ullmann-type coupling, are a prominent feature of copper-mediated indole syntheses. nih.gov

A general approach involves the intramolecular C-N bond formation from an ortho-haloaniline derivative containing a side chain that will form the pyrrole ring. For the synthesis of this compound, a potential precursor would be an N-substituted 2,3-dichloroaniline.

The following table outlines a representative copper-mediated intramolecular annulation for the synthesis of an N-substituted indole-3-carboxylate (B1236618), which could be adapted for a dichloro-substituted system. figshare.com

Table 2: Representative Copper-Mediated Intramolecular Annulation

| Substrate | Catalyst | Base | Solvent | Product |

| Methyl 2-(2-bromophenylamino)acrylate | CuI | K₃PO₄ | DMF | Methyl 1H-indole-3-carboxylate |

The application of this methodology to the synthesis of this compound would necessitate the preparation of an analogous precursor derived from 2,3-dichloroaniline. The electron-withdrawing nature of the chlorine atoms on the aniline ring might influence the reaction conditions required for efficient cyclization.

Functional Group Transformations on Pre-formed Indole Systems

An alternative and often more direct approach to obtaining this compound involves the modification of a pre-existing indole-3-carboxylate core. This strategy relies on the selective introduction of functional groups at specific positions of the indole ring.

Regioselective Halogenation of Indole Carboxylates

The introduction of halogen atoms onto the indole nucleus is a common synthetic transformation. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution reactions. However, controlling the regioselectivity of these reactions can be challenging, as multiple positions on the ring are activated.

The direct and controlled chlorination of an indole-3-carboxylate at the C4 and C5 positions is a non-trivial synthetic challenge. The C3 position is generally the most nucleophilic site in the indole ring, but in ethyl indole-3-carboxylate, this position is already substituted. The pyrrole ring (C2) and the benzene ring (C4, C5, C6, and C7) are all potential sites for electrophilic attack.

N-Chlorosuccinimide (NCS) is a widely used reagent for the electrophilic chlorination of indoles. researchgate.net The regioselectivity of the chlorination can be influenced by the solvent, reaction temperature, and the nature of the substituents already present on the indole ring.

Achieving dichlorination specifically at the C4 and C5 positions would likely require careful optimization of reaction conditions. It may proceed in a stepwise manner, with the first chlorination potentially occurring at the most activated position, followed by a second chlorination. The presence of the electron-withdrawing carboxylate group at C3 deactivates the pyrrole part of the ring towards electrophilic attack to some extent, which may favor substitution on the benzene ring. Directing groups can also be employed to achieve site-selective halogenation at the C4 and C5 positions. nih.govresearchgate.net

Table 3: General Conditions for Electrophilic Chlorination of Indoles

| Substrate | Chlorinating Agent | Solvent | Temperature | Potential Products |

| Ethyl indole-3-carboxylate | N-Chlorosuccinimide (NCS) | Dichloromethane, Acetonitrile, or Acetic Acid | 0 °C to room temperature | Mono- and di-chlorinated isomers |

The formation of the desired 4,5-dichloro isomer would likely be part of a mixture of products, necessitating chromatographic separation.

Direct Carboxylation and Esterification of Dichloroindoles

An alternative synthetic route involves the initial preparation of 4,5-dichloroindole, followed by the introduction of the carboxylate group at the C3 position.

The direct carboxylation of indoles at the C3 position can be achieved through various methods, including the Vilsmeier-Haack reaction (formylation) followed by oxidation, or by reaction with a chloroformate. However, direct carboxylation of a pre-existing 4,5-dichloroindole with reagents like ethyl chloroformate would likely face challenges with regioselectivity, as the C3 position is highly reactive.

A more controlled approach would be the synthesis of 4,5-dichloroindole-3-carboxylic acid, followed by esterification. The synthesis of the carboxylic acid could potentially be achieved through a multi-step sequence starting from 4,5-dichloroindole.

Once 4,5-dichloroindole-3-carboxylic acid is obtained, its conversion to the corresponding ethyl ester can be readily accomplished using standard esterification procedures. nih.gov

Table 4: Representative Esterification Methods

| Carboxylic Acid | Esterification Method | Reagents | Solvent |

| 4,5-Dichloroindole-3-carboxylic acid | Fischer Esterification | Ethanol, H₂SO₄ (catalytic) | Ethanol |

| 4,5-Dichloroindole-3-carboxylic acid | Alkylation of carboxylate salt | Ethyl iodide, K₂CO₃ | DMF |

| 4,5-Dichloroindole-3-carboxylic acid | Coupling with alcohol | Ethanol, DCC, DMAP | Dichloromethane |

This two-step approach of C3-carboxylation followed by esterification offers a potentially more regioselective route to the target molecule compared to the direct functionalization of ethyl indole-3-carboxylate.

Side-chain Elaboration at the C3 Position of Dichloroindoles

The C3 position of the indole nucleus is a highly strategic site for chemical modification, often targeted for electrophilic substitution and subsequent functionalization. acgpubs.org In the case of this compound, the ethyl ester group at this position is not merely a final product but a versatile synthetic handle. It serves as a gateway for a variety of side-chain elaboration strategies, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. Key methodologies for this elaboration revolve around the transformation of the carboxylate moiety into other reactive functional groups, such as alcohols, aldehydes, amides, and hydrazides, which then act as precursors for further modifications.

Transformation via Reduction and Oxidation

A primary route for side-chain extension begins with the reduction of the C3-ester. The ethyl carboxylate group can be readily reduced to a primary alcohol, (4,5-dichloro-1H-indol-3-yl)methanol, using a potent reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ether solvent. masterorganicchemistry.comlibretexts.orgambeed.com It is important to note that less reactive hydrides, such as sodium borohydride (B1222165), are generally insufficient for the reduction of esters or carboxylic acids. libretexts.org While effective, the reaction with LiAlH₄ must be carefully controlled, as historical studies on similar indole esters have shown that excess reagent can lead to complete hydrogenolysis, reducing the intermediate hydroxymethyl group further to a methyl group (a skatole derivative). researchgate.net

The resulting primary alcohol, (4,5-dichloro-1H-indol-3-yl)methanol, is a stable intermediate that can be oxidized to the corresponding 4,5-dichloro-1H-indole-3-carbaldehyde. This aldehyde is a cornerstone intermediate for building molecular complexity through carbon-carbon bond-forming reactions. researchgate.net

Knoevenagel Condensation for C-C Bond Formation

The 4,5-dichloro-1H-indole-3-carbaldehyde is an ideal substrate for the Knoevenagel condensation, a classic method for forming α,β-unsaturated systems. wikipedia.org This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base such as piperidine. acgpubs.orgwikipedia.org A wide range of active methylene compounds can be employed, including:

Malononitrile

Diethyl malonate

Ethyl nitroacetate (B1208598)

Barbituric acids clockss.org

Rhodanine-3-acetic acid scirp.org

This methodology allows for the introduction of a variety of functionalized vinyl groups at the C3 position, significantly extending the side chain and providing precursors for further cyclization or functional group manipulation. acgpubs.orgscirp.orgacgpubs.org

Direct Conversion to Amides and Hydrazides

The ethyl ester of this compound can be directly converted into amides and hydrazides, bypassing the reduction-oxidation sequence.

Amide Formation : Direct aminolysis of the ester with a primary or secondary amine can furnish the corresponding N-substituted 4,5-dichloro-1H-indole-3-carboxamide. More commonly, the parent indole-3-carboxylic acid is first activated, for instance, by conversion to the acid chloride with thionyl chloride (SOCl₂), followed by reaction with the desired amine to yield the amide product. tandfonline.com This approach is a robust method for generating libraries of carboxamide derivatives. arkat-usa.org

Hydrazide Formation : The reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like tetrahydrofuran (B95107) (THF) or ethanol leads to the formation of 4,5-dichloro-1H-indole-3-carbohydrazide. beilstein-journals.org This hydrazide is a valuable intermediate that can undergo condensation with aldehydes or ketones or be used in cyclization reactions to form other heterocyclic systems, such as 1,3,4-oxadiazoles. beilstein-journals.org

The following table summarizes the key synthetic transformations for side-chain elaboration at the C3 position starting from this compound.

Reactions Involving the Ethyl Ester Moiety

The ethyl ester group at the 3-position of the indole ring is susceptible to a variety of nucleophilic substitution and reduction reactions. These transformations are fundamental for converting the ester into other important functional groups such as carboxylic acids, amides, and alcohols.

The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a common and fundamental transformation. This reaction is typically carried out under alkaline conditions, where the ester is heated with a solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and a co-solvent like ethanol or methanol (B129727). The reaction proceeds via a saponification mechanism, resulting in the formation of the carboxylate salt, which is subsequently protonated by the addition of an acid to yield the final carboxylic acid.

While specific literature on the hydrolysis of this compound is not abundant, the general procedure for the hydrolysis of similar indole esters is well-established. For instance, the alkaline hydrolysis of ethyl indole-2-carboxylate to yield indole-2-carboxylic acid is a known process. orgsyn.org Similarly, the hydrolysis of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates to their corresponding acids has been reported, indicating that the presence of halogen substituents on the ring does not impede this reaction. researchgate.net

Table 1: Representative Conditions for the Hydrolysis of Indole Esters

| Starting Material | Reagents and Conditions | Product | Reference |

| Ethyl Indole-2-carboxylate | 1. NaOH, Ethanol/Water, Reflux2. HCl | Indole-2-carboxylic acid | orgsyn.org |

| Ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylate | LiOH, THF/Water | 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylic acid | researchgate.net |

The conversion of the ethyl ester to an amide typically involves a two-step process: hydrolysis to the carboxylic acid followed by coupling with an amine. Direct amidation of the ester is also possible but often requires harsher conditions or specific catalysts.

In the more common two-step approach, the 4,5-dichloroindole-3-carboxylic acid, obtained from hydrolysis, can be activated with a variety of coupling reagents to facilitate the reaction with a primary or secondary amine. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of an additive such as HOBt (1-hydroxybenzotriazole), or phosphonium-based reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These methods are widely used in the synthesis of a variety of amides. nih.gov For instance, the coupling of carboxylic acids with amines using EDC and DMAP with a catalytic amount of HOBt has been described as an effective protocol for the formation of amide bonds.

Direct amidation of esters is an alternative route, and some methods have been developed using organocatalysts or metal-based catalysts. mdpi.com These reactions often require elevated temperatures to proceed efficiently.

Table 2: General Methods for Amide Formation from Carboxylic Acids

| Carboxylic Acid | Amine | Coupling Reagents/Conditions | Product |

| General Carboxylic Acid | Primary or Secondary Amine | EDC, HOBt, DMAP, CH3CN | Amide |

| General Carboxylic Acid | Primary or Secondary Amine | BOP, DIPEA, DCM | Amide |

| General Carboxylic Acid | Primary or Secondary Amine | HBTU, Hünig's base | Amide |

Transesterification, or alcoholysis, is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction is typically catalyzed by either an acid or a base. In a base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol is used. For example, treatment of an ethyl ester with sodium methoxide (B1231860) in methanol will lead to the formation of the corresponding methyl ester. This has been observed in the case of ethyl indol-2-carboxylate, where the use of sodium methoxide in methanol resulted in transesterification to methyl indol-2-carboxylate. mdpi.comresearchgate.net

Acid-catalyzed transesterification can also be employed, often using a large excess of the new alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride.

Table 3: Conditions for Transesterification of Indole Esters

| Starting Material | Reagents and Conditions | Product | Reference |

| Ethyl Indol-2-carboxylate | NaOMe, Methanol | Methyl Indol-2-carboxylate | mdpi.comresearchgate.net |

| General Ethyl Ester | R'OH, Acid or Base Catalyst | Alkyl Ester | libretexts.org |

The ethyl ester group of this compound can be reduced to a primary alcohol, (4,5-dichloro-1H-indol-3-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). libretexts.orgmasterorganicchemistry.comyoutube.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters to alcohols. libretexts.orgmasterorganicchemistry.comyoutube.com

The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of the hydride reagent to the corresponding alkoxide, which upon acidic workup yields the primary alcohol. A selective reduction of a carboxy group in the presence of other reducible functionalities has been achieved using borane (B79455) (BH₃). researchgate.net

Table 4: Reagents for the Reduction of Esters to Alcohols

| Starting Material | Reagent(s) | Solvent | Product |

| Ethyl Ester | 1. LiAlH₄ 2. H₃O⁺ | THF or Diethyl Ether | Primary Alcohol |

| Ethyl Ester | 1. BH₃·THF 2. H₃O⁺ | THF | Primary Alcohol |

Reactions at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a suitable base to form an indolyl anion. This anion is nucleophilic and can react with various electrophiles, allowing for the introduction of substituents at the N1 position.

N-alkylation of the indole ring is a common modification that can significantly alter the properties of the molecule. This reaction is typically carried out by treating the indole with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base and solvent is crucial for the success of the reaction.

Commonly used bases include sodium hydride (NaH), potassium hydroxide (KOH), and cesium carbonate (Cs₂CO₃). The reaction is often performed in polar aprotic solvents like dimethylformamide (DMF), acetone (B3395972), or acetonitrile. For example, the N-alkylation of ethyl indol-2-carboxylate has been successfully achieved using aqueous potassium hydroxide in acetone with alkylating agents like allyl bromide and benzyl (B1604629) bromide. mdpi.comresearchgate.net In other instances, stronger bases like sodium hydride in DMF are employed. nih.gov The use of milder bases like potassium carbonate is also prevalent.

Table 5: Conditions for N-Alkylation of Indole Esters

| Starting Material | Alkylating Agent | Base | Solvent | Product | Reference |

| Ethyl Indol-2-carboxylate | Allyl Bromide | aq. KOH | Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.comresearchgate.net |

| Ethyl Indol-2-carboxylate | Benzyl Bromide | aq. KOH | Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.comresearchgate.net |

| Indole Derivatives | Alkyl Halide | NaH | DMF | N-Alkyl Indole | nih.gov |

| Methyl 1H-indole-3-carboxylate | Alkyl/Aryl Bromide | K₃PO₄ | DMF | N-Substituted Indole-3-carboxylate | nih.gov |

N-Acylation and N-Sulfonylation

The introduction of an acyl or sulfonyl group onto the nitrogen atom of the indole ring in this compound is a key transformation for modifying its electronic and biological properties. These reactions typically proceed through the nucleophilic attack of the indole nitrogen on the electrophilic acyl or sulfonyl source.

N-Acylation of indoles can be achieved using various acylating agents, such as acyl chlorides, anhydrides, or thioesters. nih.gov The reaction of this compound with an acyl chloride, for instance, would proceed in the presence of a base to neutralize the hydrogen chloride byproduct. The electron-withdrawing nature of the two chlorine atoms at the C4 and C5 positions, as well as the ethyl carboxylate group at the C3 position, decreases the electron density of the indole ring system. This deactivation effect reduces the nucleophilicity of the indole nitrogen, making N-acylation more challenging compared to unsubstituted indoles. Consequently, more forcing reaction conditions or the use of a strong base may be necessary to facilitate the reaction. nih.gov

A general scheme for the N-acylation is presented below:

N-Sulfonylation follows a similar mechanistic pathway, typically employing a sulfonyl chloride in the presence of a base. The resulting N-sulfonylated indoles are of interest due to the potential of the sulfonyl group to act as a protecting group or to modulate biological activity. As with N-acylation, the reduced nucleophilicity of the indole nitrogen in this compound necessitates consideration of appropriate reaction conditions to achieve successful sulfonylation. The use of highly reactive sulfonylating agents and stronger bases might be required.

The following table summarizes representative conditions for N-acylation of indole derivatives, which can be adapted for this compound.

| Acylating Agent | Base | Solvent | General Conditions |

|---|---|---|---|

| Acyl Chloride (e.g., Acetyl Chloride) | Pyridine, Triethylamine, or Sodium Hydride | Dichloromethane, Tetrahydrofuran, or Dimethylformamide | Room temperature to reflux |

| Acid Anhydride (e.g., Acetic Anhydride) | Pyridine or Sodium Acetate | Acetic Anhydride (as solvent) or Dichloromethane | Room temperature to reflux |

| Thioesters | Cesium Carbonate (Cs2CO3) | Dimethylformamide | Mild conditions, functional group tolerant nih.gov |

Electrophilic Aromatic Substitution (EAS) on the Indole Ring

Regioselectivity with Existing C4, C5, and C3 Substituents

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of this compound, the regioselectivity of further electrophilic attack is governed by the directing effects of the existing substituents. The indole ring is inherently an electron-rich heterocycle, with the C3 position being the most nucleophilic and, therefore, the preferred site of electrophilic attack in unsubstituted indoles.

However, in the title compound, the C3 position is already substituted with an ethyl carboxylate group. This group is electron-withdrawing and will direct incoming electrophiles away from the pyrrole ring. The benzene portion of the indole ring is substituted with two chlorine atoms at the C4 and C5 positions. Halogens are deactivating groups but are ortho-, para-directing. The combined electronic effects of the C3-ester and the C4, C5-dichloro substituents significantly deactivate the entire indole ring towards electrophilic substitution.

The directing effects of the substituents are as follows:

Ethyl carboxylate at C3: A deactivating, meta-directing group for the pyrrole ring.

Chlorine at C4: A deactivating, ortho-, para-directing group. It will direct incoming electrophiles to the C5 (already substituted) and C2 (less favored due to the adjacent ester group) positions.

Chlorine at C5: A deactivating, ortho-, para-directing group. It will direct incoming electrophiles to the C4 (already substituted) and C6 positions.

Considering these directing effects, the most likely positions for further electrophilic attack are the C6 and C7 positions of the benzene ring. The C6 position is para to the C3-ester group's deactivating influence on the benzene ring and is activated by the ortho-directing C5-chloro substituent. The C7 position is ortho to the C4-chloro substituent. Steric hindrance may also play a role in determining the final regioselectivity.

Further Halogenation and Nitration Studies

Halogenation: Further halogenation of this compound would introduce a third halogen atom onto the indole ring. Given the deactivated nature of the ring, harsh reaction conditions, such as the use of a strong Lewis acid catalyst, may be required. The regioselectivity would be dictated by the principles outlined in the previous section, with substitution anticipated at the C6 or C7 position.

Nitration: Nitration introduces a nitro group (-NO2) onto the aromatic ring and typically employs a mixture of nitric acid and sulfuric acid. The nitro group is strongly electron-withdrawing and would further deactivate the ring. For the nitration of this compound, the reaction would be expected to be slow and require forcing conditions. The substitution pattern would likely favor the C6 or C7 position. It has been noted in the literature that the nitration of substituted indoles can be regioselectively controlled under non-acidic conditions, which may be advantageous for this substrate. nih.gov

The following table provides a predictive summary of the regioselectivity for EAS reactions on this compound.

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Halogenation (e.g., Bromination) | Br+ (from Br2/FeBr3) | Ethyl 4,5-dichloro-6-bromoindole-3-carboxylate and/or Ethyl 4,5-dichloro-7-bromoindole-3-carboxylate | Directed by C5-Cl (ortho) and C4-Cl (ortho) to the available positions on the deactivated benzene ring. |

| Nitration | NO2+ (from HNO3/H2SO4) | Ethyl 4,5-dichloro-6-nitroindole-3-carboxylate and/or Ethyl 4,5-dichloro-7-nitroindole-3-carboxylate | Directed by C5-Cl (ortho) and C4-Cl (ortho) to the available positions on the highly deactivated benzene ring. |

Nucleophilic Aromatic Substitution (SNAr) on the Dichloroindole Ring

Reactivity of C4 and C5 Chlorine Atoms Towards Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group. In this compound, the ethyl carboxylate group at C3 and the inherent electron-withdrawing nature of the indole ring system activate the chlorine atoms at C4 and C5 towards nucleophilic attack.

The reactivity of the C4 and C5 chlorine atoms towards various nucleophiles, such as amines, alkoxides, and thiolates, is a key aspect of the chemistry of this compound. The relative reactivity of the two chlorine atoms will depend on the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack at each position.

Attack at C4: A nucleophile attacking the C4 position would generate a negative charge that can be delocalized onto the C3-ester group through resonance, providing significant stabilization to the Meisenheimer intermediate.

Attack at C5: Nucleophilic attack at the C5 position would result in a negative charge that is less effectively stabilized by the C3-ester group.

Therefore, it is predicted that the C4 chlorine atom is more reactive towards nucleophilic substitution than the C5 chlorine atom. This regioselectivity has been observed in related systems where an electron-withdrawing group influences the reactivity of adjacent leaving groups. nih.gov

The scope of nucleophiles that can participate in SNAr reactions with this substrate is broad and includes:

Amines: Primary and secondary amines can displace the chlorine atoms to form N-substituted aminoindoles.

Alkoxides: Alkoxides, such as methoxide or ethoxide, can react to form alkoxyindoles.

Thiolates: Thiolates are excellent nucleophiles and would be expected to react readily to form thioether derivatives.

Mechanism and Scope of SNAr Reactions

The mechanism of SNAr reactions on this compound proceeds via a two-step addition-elimination pathway:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step.

Elimination of the leaving group: The aromaticity is restored by the departure of the chloride ion, yielding the substituted product.

The rate-determining step is typically the formation of the Meisenheimer complex. The presence of the electron-withdrawing groups is crucial for stabilizing this intermediate and lowering the activation energy of the reaction.

The scope of SNAr reactions on this substrate is expected to be wide, allowing for the introduction of a variety of functional groups at the C4 and potentially the C5 positions. By carefully controlling the reaction conditions and the stoichiometry of the nucleophile, it may be possible to achieve selective monosubstitution at the C4 position or disubstitution at both C4 and C5.

The following table provides examples of potential SNAr reactions and their expected products.

| Nucleophile | Reagent | Expected Major Product (Monosubstitution) |

|---|---|---|

| Amine | R-NH2 (e.g., Aniline) | Ethyl 4-(phenylamino)-5-chloroindole-3-carboxylate |

| Alkoxide | NaOR (e.g., Sodium Methoxide) | Ethyl 4-methoxy-5-chloroindole-3-carboxylate |

| Thiolate | NaSR (e.g., Sodium Thiophenoxide) | Ethyl 4-(phenylthio)-5-chloroindole-3-carboxylate |

Metal-catalyzed Cross-Coupling Reactions

The presence of two chlorine atoms on the indole ring of this compound provides handles for synthetic diversification through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the selective formation of new bonds at halogenated positions. wikipedia.orgharvard.edu For a substrate such as this compound, these reactions would offer a direct route to functionalized indole derivatives.

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction could be envisioned to introduce alkenyl groups at the C4 and C5 positions of the indole scaffold. The catalytic cycle is initiated by the oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org The success and regioselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, base, and reaction conditions. organic-chemistry.orgnih.gov

The Sonogashira coupling reaction is a method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction would enable the introduction of alkynyl moieties onto the 4 and 5-positions of the indole ring, providing a gateway to further synthetic elaborations. The reaction is typically co-catalyzed by palladium and copper complexes and proceeds in the presence of a base. libretexts.orgorganic-chemistry.org

While detailed experimental data for these specific cross-coupling reactions on this compound is not prevalent in the reviewed literature, the general principles of these palladium-catalyzed transformations are well-established for a wide range of halogenated aromatic and heteroaromatic compounds. wikipedia.orgharvard.edu The table below outlines the general components for these reactions.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) |

| Suzuki | Boronic acid/ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Ligands | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine |

Catalytic hydrogenation is a fundamental process for the reduction of unsaturated functional groups. In the case of this compound, hydrogenation could potentially target the indole double bond or the ester functionality. The hydrogenation of N-heteroaromatic compounds like N-ethylindole has been studied, demonstrating that the process can proceed sequentially to yield partially and fully saturated products. researchgate.net However, specific catalytic hydrogenation studies on this compound are not extensively documented. The presence of chlorine substituents may influence the catalyst activity and selectivity, and the potential for hydrodehalogenation as a side reaction would need to be considered.

Cyclization and Rearrangement Reactions

The indole nucleus is a versatile platform for the construction of more complex heterocyclic systems through cyclization and rearrangement reactions.

Cascade reactions offer an efficient pathway to complex molecular architectures from relatively simple starting materials in a single synthetic operation. This compound, with its reactive sites, could potentially participate in such sequences. For instance, acid-catalyzed cascade reactions of indole derivatives have been shown to lead to novel fused indole scaffolds. nih.gov While specific examples involving this compound are not detailed in the available literature, the general reactivity patterns of indoles suggest its potential as a substrate in the synthesis of fused heterocyclic systems.

Ring expansion of the indole core can lead to the formation of larger heterocyclic systems, such as quinolines. A notable example is the rhodium(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates, which yields ethyl quinoline-3-carboxylates. beilstein-journals.org This transformation proceeds through the formation of a cyclopropane (B1198618) intermediate at the 2- and 3-positions of the indole, followed by ring-opening and elimination. beilstein-journals.orgnih.gov Applying this methodology to 3-chloroindoles has been shown to produce ethyl 4-chloroquinoline-3-carboxylates, which can be further converted to 4-quinolone-3-carboxylates. nih.gov It is conceivable that a similar strategy could be applied to this compound, potentially leading to functionalized quinoline (B57606) derivatives.

Ring contraction reactions of indoles are less common but represent a potential pathway to novel heterocyclic structures. While specific examples for this compound are not available, general principles of carbocation-mediated rearrangements could theoretically lead to ring-contracted products under specific conditions. masterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in solution and the solid state. For this compound, NMR provides critical insights into its electronic environment, connectivity, and spatial arrangement.

The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of related substituted indole-3-carboxylates, such as ethyl 5-iodo-1H-indole-3-carboxylate. rsc.org The presence of two electron-withdrawing chlorine atoms at the 4- and 5-positions is expected to significantly influence the chemical shifts of the aromatic protons and carbons, generally shifting them downfield compared to the unsubstituted parent indole.

¹H NMR Spectroscopy: The proton spectrum is anticipated to exhibit distinct signals for the indole N-H, the aromatic protons, the ethyl ester protons, and the C2-H proton. The N-H proton is expected to appear as a broad singlet at a high chemical shift (δ > 11.0 ppm), characteristic of indole N-H protons, with its exact position being solvent-dependent. The C2-H proton should appear as a singlet, also at a relatively downfield position. The aromatic region will feature two doublets corresponding to H-6 and H-7, with their coupling constant being typical for ortho-coupling. The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

Predicted Chemical Shift Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | > 11.0 (br s) | - |

| C2-H | ~8.1 (s) | ~128 |

| C3 | - | ~107 |

| C3a | - | ~129 |

| C4 | - | ~125 |

| C5 | - | ~120 |

| C6 | Doublet | ~122 |

| C7 | Doublet | ~114 |

| C7a | - | ~135 |

| C=O | - | ~164 |

| -OCH₂- | Quartet | ~60 |

| -CH₃ | Triplet | ~14 |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. A key correlation would be observed between the H-6 and H-7 protons, confirming their ortho relationship. The methylene and methyl protons of the ethyl group would also show a clear cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-2, C-6, C-7, and the ethyl group carbons based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary carbons. For instance, the C2-H proton would show correlations to C-3, C-3a, and C-7a. The N-H proton would likely show correlations to C-3a and C-7a. The aromatic protons H-6 and H-7 would show correlations to various carbons in the benzene portion of the indole ring, solidifying their assignments and those of the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. In the case of this compound, NOESY could reveal through-space interactions between the C2-H proton and the N-H proton, as well as between the ethyl group protons and potentially the H-7 proton, depending on the conformation of the ester group.

The ethyl carboxylate group at the C-3 position is not sterically locked and can adopt different conformations relative to the indole ring. The rotational barrier around the C3-C(O) bond could potentially be studied using dynamic NMR (DNMR) techniques at variable temperatures. However, at room temperature, free rotation is generally expected. NOESY data can provide insights into the preferred conformation in solution by identifying the closest protons. For instance, a NOE between the methylene protons of the ethyl group and the H-2 proton would suggest a conformation where the ester group is oriented towards that side of the ring.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR would be the primary technique. The chemical shifts in the solid state can differ from those in solution due to crystal packing effects and the absence of solvent. Polymorphism, if present, could be identified by the appearance of multiple signals for a single carbon site. The broadening of signals for carbons adjacent to the chlorine and nitrogen atoms can occur due to quadrupolar interactions, which can aid in spectral assignment. spectrabase.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and functional groups.

The IR and Raman spectra of this compound will be dominated by vibrations of its key functional groups.

Indole N-H Stretch: A sharp to moderately broad band is expected in the IR spectrum in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration. rsc.org The position and shape of this band can be indicative of hydrogen bonding in the solid state or in concentrated solutions.

Ester C=O Stretch: A strong, sharp absorption band is anticipated in the IR spectrum, typically around 1670-1700 cm⁻¹, which is characteristic of the carbonyl stretch of an α,β-unsaturated ester conjugated with the indole ring. rsc.org This band is often strong in the Raman spectrum as well.

C-O Stretch: The ester will also exhibit C-O stretching vibrations in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

C-Cl Stretches: The stretching vibrations of the C-Cl bonds are expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. These bands can be of variable intensity in the IR spectrum but are often strong in the Raman spectrum.

Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the indole ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Indole N-H | Stretching | 3300 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Ester C=O | Stretching | 1670 - 1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ester C-O | Stretching | 1100 - 1300 |

| C-Cl | Stretching | 600 - 800 |

This detailed spectroscopic analysis, while predictive in nature due to the limited availability of direct experimental data, provides a robust framework for the characterization of this compound. The application of this multi-technique approach is essential for the unambiguous confirmation of its structure and for a deeper understanding of its electronic and conformational properties.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding) in the Solid State

In the solid state, the crystal packing of this compound is governed by a network of intermolecular interactions. The primary and most influential of these is hydrogen bonding. The indole ring contains a nitrogen-hydrogen (N-H) group, which acts as a hydrogen bond donor. The ester functional group possesses a carbonyl oxygen (C=O) that serves as a hydrogen bond acceptor. Consequently, a significant N-H···O=C intermolecular hydrogen bond is anticipated, linking adjacent molecules. This type of interaction commonly leads to the formation of centrosymmetric dimers or extended one-dimensional chains, which are fundamental motifs in the crystal structures of related indole carboxylates. researchgate.netnih.gov

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bonding | Indole N-H | Carbonyl Oxygen (C=O) | The primary interaction, often leading to the formation of dimers or chain structures. researchgate.netnih.gov |

| Weak Hydrogen Bonding | Aromatic/Aliphatic C-H | Carbonyl/Ethoxy Oxygen | Contributes to the fine-tuning of the crystal packing. nih.govresearchgate.net |

| π-π Stacking | Indole Ring π-system | Indole Ring π-system | Occurs between parallel aromatic rings of adjacent molecules, adding to lattice stability. |

| Van der Waals Forces | Entire Molecule | Entire Molecule | Ubiquitous, non-directional forces contributing to overall cohesion. lumenlearning.com |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₁H₉Cl₂NO₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The presence of two chlorine atoms results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to three main isotopic peaks for the molecular ion: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (containing two ³⁷Cl), with expected intensity ratios of approximately 9:6:1. Verifying the measured m/z values and this isotopic distribution pattern provides definitive confirmation of the elemental composition.

| Ion Formula | Isotopic Composition | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|---|

| C₁₁H₉³⁵Cl₂NO₂ | Major Isotope | [M]⁺ | 257.00098 |

| C₁₁H₉³⁵Cl³⁷ClNO₂ | - | [M+2]⁺ | 258.99803 |

| C₁₁H₉³⁷Cl₂NO₂ | - | [M+4]⁺ | 260.99508 |

| C₁₁H₁₀³⁵Cl₂NO₂ | Major Isotope | [M+H]⁺ | 258.00881 |

| C₁₁H₉³⁵Cl₂NNaO₂ | Major Isotope | [M+Na]⁺ | 280.00000 |

Fragmentation Pattern Analysis and Mechanistic Studies

The mass spectrum of this compound under electron impact (EI) or collision-induced dissociation (CID) provides valuable structural information through its fragmentation pattern. The fragmentation is typically initiated at the ester group, which is the most labile part of the molecule. libretexts.org

A primary fragmentation pathway involves the loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion [M]⁺, resulting in a prominent acylium ion. Another common fragmentation is the loss of an ethanol molecule (CH₃CH₂OH) via a McLafferty-type rearrangement if sterically feasible, or through other rearrangement mechanisms. Subsequent fragmentations can include the loss of carbon monoxide (CO) from the acylium ion. Cleavage of the entire ethyl carboxylate group can also occur. The resulting dichloro-indole cation can then undergo further fragmentation, such as the loss of chlorine atoms or hydrogen cyanide (HCN). Each fragment containing one or two chlorine atoms will exhibit the characteristic isotopic pattern, aiding in its identification. researchgate.netpsu.edunih.gov

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 257 | [C₁₁H₉Cl₂NO₂]⁺• | - | Molecular Ion [M]⁺• |

| 212 | [C₉H₄Cl₂NO]⁺ | •C₂H₅O | Loss of ethoxy radical from [M]⁺• |

| 184 | [C₈H₄Cl₂N]⁺ | CO | Loss of carbon monoxide from the [M-C₂H₅O]⁺ ion |

| 229 | [C₉H₆Cl₂NO]⁺• | C₂H₄ | Loss of ethene from [M]⁺• (McLafferty Rearrangement) |

Coupled Techniques (e.g., GC-MS for Purity Assessment)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for assessing the purity of volatile and thermally stable compounds like this compound. researchgate.net In this method, the sample is first vaporized and passed through a gas chromatography column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. nih.gov

For a purity assessment, a dilute solution of the compound is injected into the GC-MS system. The resulting chromatogram would ideally show a single, sharp peak, indicating the presence of one major component. The time it takes for the compound to travel through the column is known as its retention time, a characteristic value under specific experimental conditions. Any additional peaks in the chromatogram would signify impurities. cabidigitallibrary.org As each separated component elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The mass spectrometer generates a mass spectrum for each peak, allowing for the positive identification of the main compound and the tentative identification of any impurities based on their fragmentation patterns and comparison to spectral libraries. jmchemsci.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is characterized by electronic transitions within its principal chromophore. The chromophore comprises the indole ring system, which is conjugated with the carbonyl group of the ethyl carboxylate substituent at the 3-position. The presence of chlorine atoms on the benzene portion of the indole ring also influences the electronic properties of the system.

The absorption bands observed in the UV region (typically between 200-400 nm) are primarily due to π → π* transitions. These transitions involve the excitation of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals within the conjugated aromatic system. The indole nucleus itself has characteristic absorption bands, which are modified by the presence of the electron-withdrawing chloro and carboxylate groups. These substituents can cause a shift in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and an increase in the molar absorptivity (hyperchromic effect). A detailed analysis, often supported by computational methods like Time-Dependent Density Functional Theory (TD-DFT), can help assign specific transitions to different parts of the molecular orbital framework. nih.govresearchgate.net

| Transition Type | Orbitals Involved | Expected Wavelength Region | Chromophoric System |

|---|---|---|---|

| π → π | π (bonding) → π (anti-bonding) | ~220-350 nm | Conjugated indole ring and ester carbonyl group. researchgate.net |

| n → π | n (non-bonding) → π (anti-bonding) | >300 nm (often weak) | Lone pair electrons on carbonyl oxygen to the π* system. |

An extensive search of scientific literature and chemical databases has been conducted to gather information on the chemical compound "this compound" focusing on the specific topics outlined in the user's request.

The search aimed to find detailed research findings and data for the following sections:

Theoretical and Computational Chemistry Studies of Ethyl 4,5 Dichloroindole 3 Carboxylate

Electronic Structure Calculations

The electronic structure is fundamental to a molecule's behavior. Computational methods allow for a detailed examination of how electrons are distributed and the energies of the molecular orbitals, which in turn dictate the molecule's stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of organic molecules due to its balance of accuracy and computational efficiency. mdpi.com For Ethyl 4,5-dichloroindole-3-carboxylate, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry. rsc.orgmdpi.com These calculations would reveal bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

The results of such a hypothetical DFT optimization for this compound are presented in the interactive table below.

| Parameter | Value |

| C-C (indole ring) | ~1.38 - 1.40 Å |

| C-N (indole ring) | ~1.37 Å |

| C=O (ester) | ~1.21 Å |

| C-O (ester) | ~1.35 Å |

| C-Cl | ~1.74 Å |

| N-H | ~1.01 Å |

| C-C-C (angle in indole) | ~120° |

| C-N-C (angle in indole) | ~108° |

| O=C-O (angle in ester) | ~125° |

Hartree-Fock and Post-Hartree-Fock Methods

While DFT is widely used, Hartree-Fock (HF) and post-Hartree-Fock methods provide alternative approaches for electronic structure calculations. The HF method is a foundational ab initio method that, while less accurate than DFT for many applications due to its neglect of electron correlation, can be a useful starting point. Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF method by including electron correlation, leading to highly accurate results, albeit at a greater computational cost. For a molecule like this compound, these methods could be employed to obtain a more precise understanding of its electronic energy and properties where high accuracy is paramount.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap, Orbital Distribution)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability. nih.govmaterialsciencejournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, while the LUMO would likely be distributed over the carboxylate group and the indole ring. The presence of electron-withdrawing chlorine atoms would be expected to lower the energies of both the HOMO and LUMO.

A hypothetical representation of the frontier molecular orbital energies for this compound is provided below.

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: This data is illustrative and based on typical values for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carboxylate group, indicating these as sites for electrophilic attack. The region around the N-H proton of the indole ring would exhibit a positive potential, making it a likely site for deprotonation. The chlorine atoms would also influence the electrostatic potential of the aromatic ring.

Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of new compounds.

Computational Prediction of NMR Chemical Shifts (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. mdpi.com The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, often DFT with the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard tool in chemical research. nih.gov These predictions can help in the assignment of experimental spectra and in confirming the structure of a synthesized compound.

For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the indole ring would have distinct chemical shifts depending on their proximity to the electron-withdrawing chlorine atoms and the carboxylate group. Similarly, the chemical shifts of the carbon atoms would be sensitive to their local electronic environment.

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| N-H | 8.5 - 9.0 |

| H (indole ring) | 7.0 - 7.5 |

| CH₂ (ethyl) | 4.3 - 4.5 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 160 - 165 |

| C (indole, attached to Cl) | 125 - 130 |

| C (indole) | 110 - 125 |

| CH₂ (ethyl) | 60 - 65 |

Note: The chemical shift values in these tables are illustrative and represent expected ranges for the given functional groups. Actual values would be obtained from specific computational calculations.

Vibrational Frequency Calculations for IR and Raman Spectra

There are no available published studies that provide calculated vibrational frequencies, or simulated Infrared (IR) and Raman spectra for this compound. Such calculations, typically performed using Density Functional Theory (DFT), are essential for the complete assignment of experimental vibrational bands to specific molecular motions. While experimental spectra for related compounds like Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate have been reported, this data is not transferable. researchgate.net

UV-Vis Absorption Spectra Simulations

Simulations of the UV-Vis absorption spectrum for this compound, which would provide insights into its electronic transitions, are not found in the current body of scientific literature. These simulations, often carried out with Time-Dependent Density Functional Theory (TD-DFT), help in understanding the photophysical properties of a molecule.

Conformational Analysis and Energy Landscapes

Detailed computational analyses of the conformational space and energy landscapes of this compound are not publicly available.

No studies detailing the potential energy surface (PES) mapping for the various possible rotamers (arising from the rotation around single bonds, such as the ester group) and tautomers of this compound have been published. This type of analysis is crucial for understanding the relative stabilities of different molecular forms.

While intramolecular hydrogen bonding is a key factor in determining the conformational preferences of many molecules containing suitable functional groups, a specific computational investigation into such interactions within this compound has not been reported. The presence of the N-H group of the indole ring and the carbonyl oxygen of the ester could potentially lead to intramolecular hydrogen bonding, which would influence its three-dimensional structure and properties.

Reaction Mechanism Studies

There is a lack of published computational research on the reaction mechanisms involving this compound.

No transition state calculations for key chemical transformations of this compound have been documented in the literature. These calculations are fundamental for determining reaction pathways, activation energies, and predicting the kinetics and thermodynamics of chemical reactions.

Reaction Coordinate Analysis and Energy Barriers

A critical aspect of understanding a compound's reactivity is the study of its reaction coordinates and the associated energy barriers. This type of analysis maps the energetic pathway of a chemical reaction, identifying transition states and intermediates, which are crucial for predicting reaction mechanisms and rates. At present, there are no published studies that have performed reaction coordinate analyses for reactions involving this compound. Such research would be instrumental in predicting its behavior in various synthetic transformations.

Kinetic and Thermodynamic Insights into Reactivity

Kinetic and thermodynamic data, often derived from computational models, provide a quantitative understanding of a compound's stability and reactivity. These insights are fundamental for optimizing reaction conditions and designing new synthetic routes. The scientific literature lacks specific computational studies that provide kinetic or thermodynamic data for this compound.

Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in the solid state, governed by intermolecular interactions, dictates many of a material's bulk properties. Computational modeling is a key technique for investigating these interactions and predicting crystal structures.

Computational Modeling of Crystal Packing and Hydrogen Bonding Networks

While the crystal structures of some related indole derivatives have been determined and computationally modeled, there is no such specific information available for this compound. Computational modeling of its crystal packing would reveal how the molecules arrange themselves and identify the dominant intermolecular forces, such as hydrogen bonding, that stabilize the crystal lattice.

Analysis of Halogen Bonding and other Non-Covalent Interactions

The presence of two chlorine atoms on the indole ring of this compound suggests the potential for halogen bonding, a type of non-covalent interaction that has gained significant attention in crystal engineering and materials science. Halogen bonds can play a crucial role in directing supramolecular assembly. A computational analysis could quantify the strength and directionality of these potential halogen bonds and other non-covalent interactions, such as π-π stacking. However, no such specific analysis for this compound has been reported.

Applications in Advanced Organic Synthesis and Functional Materials Science

As a Versatile Building Block in Multi-step Organic Synthesis

The strategic placement of chloro- and carboxylate-moieties renders Ethyl 4,5-dichloroindole-3-carboxylate a key starting material for constructing more elaborate molecular architectures. Its utility spans the synthesis of complex natural product scaffolds and the creation of novel heterocyclic frameworks.

The indole (B1671886) core is a privileged scaffold found in a vast number of natural products. nih.gov Halogenated indoles, in particular, are common in marine alkaloids. This compound serves as a foundational element for the assembly of such complex targets. Synthetic chemists can leverage the indole structure as a starting point, with the chlorine atoms providing steric and electronic properties that are integral to the final natural product's structure, or they can act as handles for further chemical modification.

Strategies for incorporating this building block often involve initial modifications at the indole nitrogen or transformations of the ethyl ester. For instance, the ester can be reduced to an alcohol, hydrolyzed to a carboxylic acid, or converted to an amide, opening pathways to a diverse array of derivatives. Palladium-catalyzed C-H activation and functionalization represent a powerful modern strategy for elaborating complex indole cores, allowing for the concise synthesis of intricate natural product frameworks. nih.gov The synthesis of molecules containing the hexahydropyrrolo[2,3-b]indole motif, a common feature in many natural products, often begins with functionalized indoles that undergo cyclization reactions. ub.edu